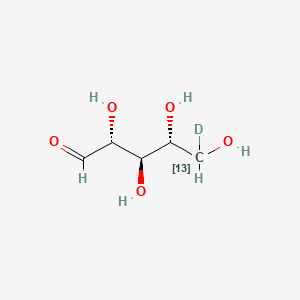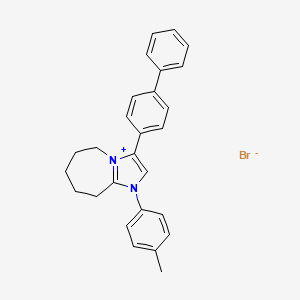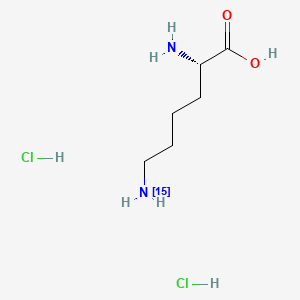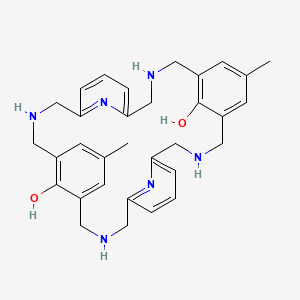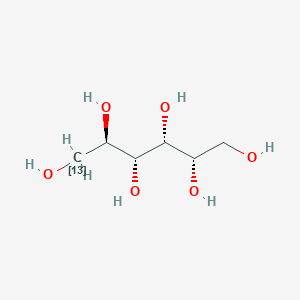
D-Sorbitol-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-13C-2, also known as Sorbitol-13C-2 or D-Glucitol-13C-2, is a stable isotope-labeled compound. It is a six-carbon sugar alcohol that can be used as a sugar substitute. This compound is particularly useful in scientific research due to its labeled carbon-13 isotope, which allows for detailed metabolic studies and tracing in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Sorbitol-13C-2 involves the incorporation of the carbon-13 isotope into the D-Sorbitol molecule. This can be achieved through various synthetic routes, including the reduction of glucose-13C-2 using catalytic hydrogenation. The reaction typically requires a catalyst such as nickel or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of glucose-13C-2, followed by hydrogenation to produce the labeled sorbitol. The use of biotechnological methods, such as microbial fermentation, can also be employed to produce the labeled glucose precursor .
Chemical Reactions Analysis
Types of Reactions
D-Sorbitol-13C-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sorbose or other sugar acids.
Reduction: Further reduction can yield different sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sorbose, sugar acids.
Reduction: Various sugar alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
D-Sorbitol-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolic flux and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of biodegradable polymers and as a stabilizing excipient in pharmaceutical formulations
Mechanism of Action
D-Sorbitol-13C-2 exerts its effects primarily through its role as a sugar alcohol. It acts as a stabilizing agent, humectant, and sweetener. In metabolic studies, the carbon-13 label allows researchers to trace the compound through various biochemical pathways, providing insights into metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- D-Sorbitol-1-13C
- D-Sorbitol-2-13C
- D-Mannitol-13C6
- D-Glucose-5-13C
Uniqueness
D-Sorbitol-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracing and studying specific metabolic pathways. Compared to other labeled compounds, it offers precise insights into the role of the second carbon in biochemical reactions .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1 |
InChI Key |
FBPFZTCFMRRESA-UVIRXPDESA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


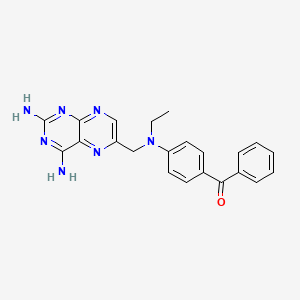
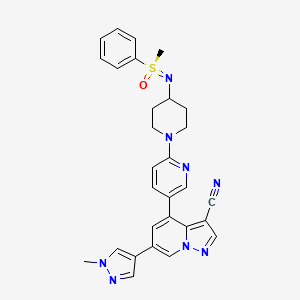
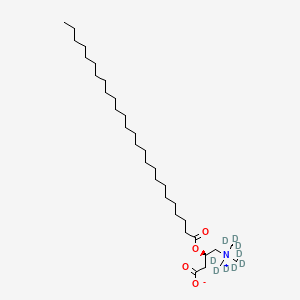
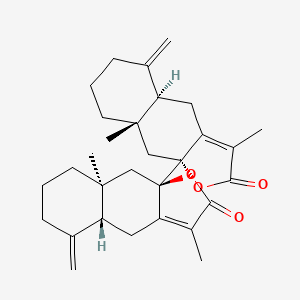


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


